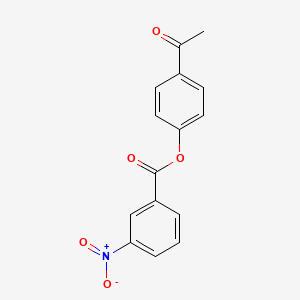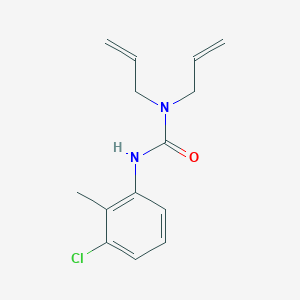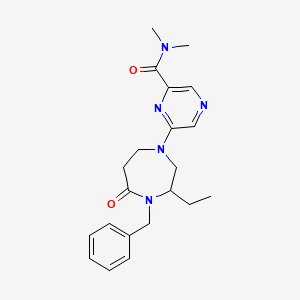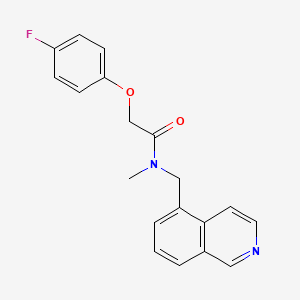
4-acetylphenyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetylphenyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of an acetyl group attached to a phenyl ring and a nitro group attached to a benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl 3-nitrobenzoate typically involves the esterification of 4-acetylphenol with 3-nitrobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-acetylphenyl 3-nitrobenzoate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetylphenol and 3-nitrobenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-acetylphenyl 3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-acetylphenol and 3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-acetylphenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-acetylphenyl 3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-acetylphenyl 4-nitrobenzoate
- 4-acetylphenyl 2-nitrobenzoate
- 4-acetylphenyl 3-aminobenzoate
Uniqueness
4-acetylphenyl 3-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(4-acetylphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)11-5-7-14(8-6-11)21-15(18)12-3-2-4-13(9-12)16(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSMVWCVVRYQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348867.png)
![2-({2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]BENZYL}SULFANYL)-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B5348871.png)
![2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B5348880.png)
![ethyl 4-{2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5348884.png)


![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5348916.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5348918.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5348923.png)
![2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5348929.png)

![methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5348962.png)
![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)
